![molecular formula C15H25NO3S B2752272 cyclohexyl((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone CAS No. 1706384-67-9](/img/structure/B2752272.png)
cyclohexyl((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone
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Description
Cyclohexyl((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of the natural alkaloid, cocaine, and has been synthesized using various methods.2.1]octan-8-yl)methanone.
Scientific Research Applications
Tropane Alkaloid Synthesis
The 8-azabicyclo[3.2.1]octane scaffold serves as the central core for the family of tropane alkaloids. These alkaloids exhibit diverse and interesting biological activities. Researchers worldwide have focused on preparing this basic structure in a stereoselective manner. Notably, several approaches exist:
- Enantioselective Construction : Most methods involve constructing an acyclic starting material with the necessary stereochemical information, enabling controlled formation of the bicyclic scaffold. Researchers have achieved this through enantioselective transformations or desymmetrization processes using achiral tropinone derivatives .
Drug Discovery
The 8-azabicyclo[3.2.1]octane scaffold holds promise in drug discovery. Its unique nitrogen-containing heterocyclic structure makes it an attractive synthetic intermediate. While challenging, this scaffold has been applied in total synthesis efforts .
Catalysis and Cascade Reactions
Recent studies have explored catalytic strategies for constructing related scaffolds. For instance:
- Gold-Catalyzed Cascade Reactions : Researchers have developed novel Au-catalyzed reactions, including oxidative, reductive, halogenation, and aziridination processes. These reactions allow diverse synthesis of chiral five-membered heterocycles like γ-lactams, dihydropyrroles, and tetrahydropyrroles .
properties
IUPAC Name |
cyclohexyl-(3-methylsulfonyl-8-azabicyclo[3.2.1]octan-8-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO3S/c1-20(18,19)14-9-12-7-8-13(10-14)16(12)15(17)11-5-3-2-4-6-11/h11-14H,2-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMHIVCQYPNFGHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CC2CCC(C1)N2C(=O)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
cyclohexyl((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone |
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